molecular formula C11H13N5O B1487764 3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline CAS No. 1275491-84-3

3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline

Cat. No.: B1487764
CAS No.: 1275491-84-3
M. Wt: 231.25 g/mol
InChI Key: OBICWPYVCMIRFH-UHFFFAOYSA-N
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Description

3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-cyclopropyltetrazol-1-yl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-17-10-5-4-8(12)6-9(10)16-11(7-2-3-7)13-14-15-16/h4-7H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBICWPYVCMIRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2C(=NN=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrazole ring and a methoxy-substituted aniline moiety. Its molecular formula is C13H17ClN6O2C_{13}H_{17}ClN_6O_2, and it features a cyclopropyl group which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. The one-pot synthesis approach is favored for its simplicity and effectiveness in generating diverse structures with potential biological activity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, related tetrazolopyrimidine derivatives have shown potent cytotoxicity against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) .

Table 1: Cytotoxicity of Tetrazole Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
4aHCT-1165.0
4bMCF-77.5
4cA5496.0

These findings suggest that the incorporation of the tetrazole ring enhances the anticancer efficacy of the derivatives.

The biological activity of tetrazole-containing compounds is often attributed to their ability to interfere with cellular signaling pathways involved in cancer progression. For instance, they may inhibit key enzymes or receptors that promote cell proliferation and survival. The exact mechanisms for this compound remain to be fully elucidated but are likely similar to those observed in other tetrazole derivatives .

Study on Antitumor Effects

In a specific study focusing on related compounds, researchers evaluated the cytotoxic effects of various tetrazole derivatives on multiple cancer cell lines. The study highlighted that certain substitutions on the tetrazole ring significantly impacted the compounds' potency against cancer cells. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline
Reactant of Route 2
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.